Florpyrauxifen

Description

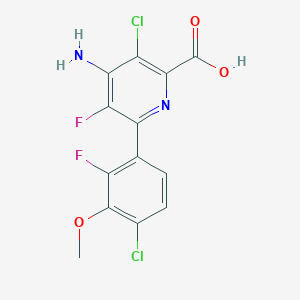

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F2N2O3/c1-22-12-5(14)3-2-4(7(12)16)10-8(17)9(18)6(15)11(19-10)13(20)21/h2-3H,1H3,(H2,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZUQTKDBCOXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873862 | |

| Record name | Florpyrauxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943832-81-3 | |

| Record name | Florpyrauxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943832-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florpyrauxifen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florpyrauxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORPYRAUXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SE2CM4FZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Differential Action of Florpyrauxifen-Benzyl: A Technical Guide to its Mechanism in Monocots and Dicots

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Florpyrauxifen-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical family. It exhibits a distinct herbicidal activity spectrum, demonstrating high efficacy against a broad range of dicotyledonous (broadleaf) weeds while maintaining a significant margin of safety for many monocotyledonous crops, most notably rice. This differential activity is fundamental to its agricultural utility. This in-depth technical guide elucidates the molecular mechanisms underpinning this selectivity, focusing on the disparities in auxin perception, metabolic bio-activation and degradation, and downstream physiological responses between monocots and dicots. The information presented herein is intended to provide a comprehensive resource for researchers engaged in herbicide development, weed science, and plant biochemistry.

Introduction

This compound-benzyl acts as a mimic of the natural plant hormone indole-3-acetic acid (IAA).[1][2][3][4] Its herbicidal action is initiated by binding to the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin-Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event triggers the ubiquitination and subsequent degradation of the Aux/IAA protein, leading to the de-repression of auxin response factors (ARFs). The resulting cascade of gene expression culminates in a phytotoxic overstimulation of auxin signaling pathways, causing epinastic growth, disruption of normal development, and eventual plant death.[1][3][4][5] The selectivity between monocots and dicots is not absolute but is significant, and understanding its basis is crucial for optimizing its use and developing new herbicidal molecules.

Differential Sensitivity at the Whole-Plant Level

The differential response to this compound-benzyl is quantifiable at the whole-plant level through dose-response assays. These studies consistently demonstrate that dicot species are significantly more sensitive to the herbicide than monocot species. A key metric in these assays is the Growth Rate 50 (GR50), which represents the herbicide concentration required to inhibit plant growth by 50%.

| Plant Type | Species | GR50 (g a.i. ha⁻¹) | Reference |

| Monocot | Barnyardgrass (Echinochloa crus-galli) | 4.14 | [5][6] |

| Dicot | Yerbadetajo (Eclipta prostrata) | 0.38 | [5][6] |

| Monocot | Rice (Oryza sativa cv. BRS Pampeira) | ED50: 51.5 | [1][7][8][9] |

| Monocot | Rice (Oryza sativa cv. IRGA 424 RI) | ED50: 119.2 | [1][7][8][9] |

Note: ED50 (Effective Dose 50) for rice refers to the dose causing 50% plant injury.

As the data indicates, the GR50 for the dicot species yerbadetajo is approximately 10.9 times lower than that for the monocot barnyardgrass, highlighting the significant difference in sensitivity.[5]

Molecular Basis of Selectivity: Auxin Perception

The primary determinant of this compound-benzyl's selectivity lies at the level of the auxin co-receptor complex. The TIR1/AFB family of proteins exhibits structural and functional diversity, with different members displaying varying affinities for different auxin molecules.

Preferential Binding to the AFB5 Receptor

Research in the model dicot Arabidopsis thaliana has shown that this compound-benzyl exhibits a strong binding preference for the AFB5 member of the TIR1/AFB family.[3][10] This selective binding is a key feature that distinguishes it from other synthetic auxins like 2,4-D.[1] The high affinity for AFB5 in sensitive dicot species is a major contributor to its potent herbicidal activity.

Signaling Pathway Overload in Dicots vs. Monocots

The binding of this compound-benzyl to the TIR1/AFB-Aux/IAA co-receptor complex initiates a signaling cascade. The differential binding affinity is presumed to lead to a more pronounced and rapid degradation of Aux/IAA repressors in dicots, resulting in a massive and uncontrolled expression of auxin-responsive genes.

Metabolic Fate: Bio-activation and Detoxification

This compound-benzyl is a pro-herbicide, meaning it requires metabolic conversion to its active form, this compound-acid, within the plant.[14] The efficiency of this bio-activation, as well as the subsequent detoxification of the active acid, are critical factors in determining selectivity.

Bio-activation

The conversion of this compound-benzyl to this compound-acid is catalyzed by esterase enzymes.[1][7][8][9] There is evidence to suggest that this bio-activation step is more efficient in dicots than in some monocots. For instance, under low soil moisture conditions, the conversion rate in the dicot hemp sesbania was 83%, whereas in the monocots barnyardgrass and yellow nutsedge, it was only 61-67%.[14] In rice, the downregulation of the esterase-related gene OsWAKL21.2 has been observed following this compound-benzyl treatment, which may be a mechanism to limit the production of the active herbicidal acid and thus enhance tolerance.[1][7][8][9]

Detoxification

Once activated, this compound-acid can be detoxified by the plant through metabolic processes, primarily mediated by cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). Tolerant species, particularly monocots like rice, are often adept at rapidly metabolizing the active herbicide into non-phytotoxic compounds. Studies on rice have implicated CYP71A21 (a P450) and OsGSTL (a GST) as potentially involved in this detoxification process, although their direct role in this compound-benzyl metabolism requires further confirmation.[1][7][8][9] The application of P450 inhibitors has been shown to increase the sensitivity of rice to this compound-benzyl, supporting the role of these enzymes in its detoxification.[1][7][8][9]

Downstream Physiological and Gene Expression Responses

The differential primary molecular events in monocots and dicots lead to distinct downstream physiological and transcriptomic responses. A hallmark of synthetic auxin herbicide action is the overproduction of ethylene (B1197577) and abscisic acid (ABA), which contribute to the phytotoxic symptoms.

Studies comparing barnyardgrass (monocot) and yerbadetajo (dicot) have shown that while both species exhibit an increase in the ethylene precursor ACC and in ABA levels after treatment, the response is more pronounced and sustained in the sensitive dicot species.[6] This is correlated with a greater number of differentially expressed genes related to ethylene and ABA synthesis being upregulated in yerbadetajo compared to barnyardgrass.[6]

| Plant Type | Species | Differentially Expressed Genes (Upregulated) Related to Ethylene/ABA Synthesis | Reference |

| Monocot | Barnyardgrass (Echinochloa crus-galli) | 5 | [6] |

| Dicot | Yerbadetajo (Eclipta prostrata) | 11 | [6] |

This suggests that the more potent initial signal in dicots (due to higher receptor affinity and bio-activation) translates into a more robust and ultimately lethal downstream hormonal cascade.

Experimental Protocols

Heterologous Expression and Purification of TIR1/AFB Proteins

This protocol provides a general framework for the expression and purification of TIR1/AFB proteins from both monocot (e.g., Oryza sativa) and dicot (e.g., Arabidopsis thaliana) species, which is a prerequisite for in vitro binding assays.

Objective: To obtain pure, active TIR1/AFB proteins for biochemical assays.

Methodology:

-

Gene Cloning: Synthesize codon-optimized sequences for the target TIR1/AFB genes and clone them into an appropriate expression vector (e.g., pFastBac for baculovirus expression in insect cells, or pET vectors for E. coli expression). Include an affinity tag (e.g., 6x-His, GST) for purification.

-

Expression:

-

Baculovirus System (preferred for eukaryotic proteins): Generate recombinant baculovirus and infect insect cells (e.g., Sf9, High Five). Culture for 48-72 hours.

-

E. coli System: Transform an expression strain (e.g., BL21(DE3)) with the expression plasmid. Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG. Incubate at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.[12][15][16]

-

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells by sonication or using a high-pressure homogenizer.

-

Purification:

-

Clarify the lysate by high-speed centrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, or Glutathione Sepharose for GST-tagged proteins).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the target protein using an appropriate elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins, or reduced glutathione for GST-tagged proteins).

-

-

Quality Control: Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). Confirm protein identity by Western blot or mass spectrometry.

In Vitro Competitive Binding Assay

This protocol describes a method to determine the binding affinity (e.g., Ki or Kd) of this compound-benzyl for the purified TIR1/AFB co-receptor complex using a competitive radioligand binding assay.

Objective: To quantify the binding affinity of this compound-benzyl to monocot and dicot auxin co-receptor complexes.

Methodology:

-

Co-receptor Complex Formation: Combine the purified TIR1/AFB protein with a purified Aux/IAA protein (or a peptide corresponding to its degron domain) in a binding buffer.

-

Competition Assay Setup: In a multi-well plate, set up reactions containing:

-

The pre-formed co-receptor complex.

-

A constant, low concentration of a radiolabeled auxin (e.g., ³H-IAA).

-

A range of concentrations of unlabeled this compound-benzyl (the competitor).

-

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand. A common method is rapid filtration through a filter membrane that retains the protein complex but allows the free ligand to pass through.

-

Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand as a function of the competitor (this compound-benzyl) concentration. Fit the data to a one-site competition binding model to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation. This data can also be visualized using a Scatchard plot.[17]

LC-MS/MS Quantification of this compound-benzyl and its Metabolites

This protocol outlines a method for the extraction and quantification of this compound-benzyl and its primary metabolite, this compound-acid, from plant tissue.

Objective: To measure the rate of bio-activation and metabolism in different plant species.

Methodology:

-

Sample Preparation: Harvest plant tissue at various time points after herbicide application. Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract a known weight of the powdered tissue with an appropriate solvent, typically acetonitrile (B52724) acidified with formic acid.[3][18][19][20] An internal standard should be added at this stage for accurate quantification.

-

Clean-up: Perform a clean-up step to remove interfering matrix components. This may involve solid-phase extraction (SPE) or a QuEChERS-based method.[3][18][19][20]

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analytes using a reverse-phase HPLC column (e.g., C18) with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid.

-

Mass Spectrometry: Detect and quantify the parent compound and its metabolite using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.

-

-

Quantification: Generate a calibration curve using analytical standards of this compound-benzyl and this compound-acid. Calculate the concentration of each analyte in the plant samples based on the peak areas relative to the internal standard.

Conclusion and Future Directions

The selectivity of this compound-benzyl is a multi-faceted phenomenon rooted in the evolutionary and biochemical differences between monocots and dicots. The primary drivers of this selectivity are:

-

Differential Receptor Affinity: A higher binding affinity of this compound-benzyl to the TIR1/AFB5 co-receptor in sensitive dicot species.

-

Metabolic Disparities: More efficient bio-activation of the pro-herbicide and/or slower detoxification of the active acid in dicots compared to tolerant monocots.

While significant progress has been made in understanding these mechanisms, particularly in the dicot model Arabidopsis, a critical knowledge gap remains concerning the specific interactions of this compound-benzyl with monocot auxin receptors. Future research should prioritize:

-

Quantitative binding studies with purified TIR1/AFB proteins from key monocot crops (e.g., rice, maize) and weeds (e.g., barnyardgrass) to obtain definitive affinity data (Kd values).

-

Structural biology studies (e.g., X-ray crystallography) of monocot TIR1/AFB receptors in complex with this compound-benzyl to elucidate the precise molecular interactions that determine binding affinity.

-

Comparative metabolomic studies to comprehensively profile the metabolic fate of this compound-benzyl in a range of monocot and dicot species under standardized conditions.

A deeper understanding of these molecular details will not only refine our knowledge of how current herbicides function but will also pave the way for the rational design of next-generation herbicides with improved efficacy and crop safety profiles.

References

- 1. This compound-Benzyl Selectivity to Rice [mdpi.com]

- 2. Structural basis for DNA binding specificity by the auxin-dependent ARF transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Structural basis of auxin binding and transport by Arabidopsis thaliana AUX1 | Sciety [sciety.org]

- 5. dot | Graphviz [graphviz.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound-Benzyl Selectivity to Rice [ideas.repec.org]

- 8. researchgate.net [researchgate.net]

- 9. cgspace.cgiar.org [cgspace.cgiar.org]

- 10. Frontiers | Comparative metabolomics and transcriptomics provide new insights into this compound-benzyl resistance in Echinochloa glabrescens [frontiersin.org]

- 11. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 12. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.lsu.edu [repository.lsu.edu]

- 15. neb.com [neb.com]

- 16. Heterologous protein expression in E. coli [protocols.io]

- 17. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. epa.gov [epa.gov]

- 19. researchgate.net [researchgate.net]

- 20. agilent.com [agilent.com]

Florpyrauxifen chemical structure and properties

An In-depth Technical Guide to Florpyrauxifen: Chemical Structure and Properties

Introduction

This compound is a synthetic auxin herbicide developed for the selective control of a wide range of broadleaf weeds, sedges, and grasses in various agricultural and aquatic environments.[1][2][3][4] It belongs to the arylpicolinate class of herbicides and is recognized for its efficacy at low use rates, contributing to a more favorable environmental profile compared to some older herbicides.[2] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mode of action, toxicological profile, and environmental fate, along with relevant experimental protocols. It is intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and environmental science.

Chemical Structure and Identifiers

This compound is a complex heterocyclic compound featuring a highly substituted pyridine (B92270) core.[5] The molecule's structure is fundamental to its herbicidal activity. It is a pyridinemonocarboxylic acid, specifically a derivative of picolinic acid.[5][6] The active ingredient is often used in its benzyl (B1604629) ester form, this compound-benzyl, which is then metabolized to the active acid form, this compound, within the target plant.

Table 1: Chemical Identifiers for this compound and this compound-benzyl

| Identifier | This compound | This compound-benzyl |

| IUPAC Name | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid[5][6][7] | benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate[8][9] |

| CAS Number | 943832-81-3[1][5][6][10] | 1390661-72-9[2][8][11][12][13] |

| Molecular Formula | C₁₃H₈Cl₂F₂N₂O₃[1][5][6][10][14] | C₂₀H₁₄Cl₂F₂N₂O₃[8][9][11][12] |

| Molecular Weight | 349.11 g/mol [5][6][10] | 439.24 g/mol [8][9] |

| Canonical SMILES | COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl[5] | COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)OCC3=CC=CC=C3)Cl[9] |

| InChI Key | XFZUQTKDBCOXPP-UHFFFAOYSA-N[1][5][15] | WNZCDFOXYNRBRB-UHFFFAOYSA-N[9] |

Physicochemical Properties

The physical and chemical properties of this compound and its benzyl ester influence their behavior in the environment and their interaction with biological systems. This compound-benzyl is a tan powder with low water solubility and volatility.

Table 2: Physicochemical Properties of this compound and this compound-benzyl

| Property | This compound | This compound-benzyl | Source(s) |

| Melting Point | 194.56 °C | 137 °C | [10], |

| Boiling Point | 488.46 °C | Decomposes at 287 °C | [10], |

| Water Solubility | - | < 0.015 mg/L (at 20°C) | [16][17] |

| Vapor Pressure | - | 3.2 x 10⁻⁵ Pa (at 20°C) | |

| Octanol-Water Partition Coefficient (log Kow) | 3.1 (Predicted) | >5 | [15], |

| Soil Adsorption Coefficient (Koc) | - | 15,305 - 33,500 L/kg | [16][18] |

Herbicidal Mode of Action

This compound-benzyl is classified as a WSSA (Weed Science Society of America) Group 4 herbicide, also known as an HRAC (Herbicide Resistance Action Committee) Group O herbicide.[18][19] Its mode of action is to mimic the natural plant hormone auxin, leading to the disruption of various growth processes in susceptible plants.[1][3][10][19]

Upon absorption by the plant, typically through leaves and roots, this compound-benzyl is de-esterified to the active acid form, this compound.[3] This active form binds to auxin receptors, specifically showing a preference for the AFB5 receptor.[2] This binding event initiates a cascade of downstream effects, including the over-stimulation of auxin-regulated genes, which leads to uncontrolled and disorganized cell growth, epinasty (twisting of leaves and stems), and ultimately, plant death.[16][19] The disruption of normal cellular function and nutrient transport are key factors in its herbicidal efficacy.[10][20]

References

- 1. CAS 943832-81-3: this compound | CymitQuimica [cymitquimica.com]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Buy this compound | 943832-81-3 [smolecule.com]

- 6. This compound | C13H8Cl2F2N2O3 | CID 67420724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. This compound-benzyl | CAS 1390661-72-9 | LGC Standards [lgcstandards.com]

- 9. This compound-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. hpc-standards.us [hpc-standards.us]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. accustandard.com [accustandard.com]

- 14. This compound | 943832-81-3 [chemicalbook.com]

- 15. PubChemLite - this compound (C13H8Cl2F2N2O3) [pubchemlite.lcsb.uni.lu]

- 16. This compound-benzyl | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. mda.state.mn.us [mda.state.mn.us]

- 19. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 20. mass.gov [mass.gov]

The Unrelenting Grip: A Technical Guide to the Molecular Mode of Action of Synthetic Auxin Herbicides

For Researchers, Scientists, and Drug Development Professionals

Synthetic auxin herbicides have been a mainstay in agriculture for over seven decades, offering selective control of broadleaf weeds. Their efficacy lies in their ability to mimic the endogenous plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence. This leads to a catastrophic disruption of hormonal homeostasis, triggering a cascade of events that culminates in uncontrolled growth and plant death.[1] This guide provides a detailed examination of the molecular mechanisms governing the action of these herbicides, with a focus on core signaling pathways, quantitative interaction data, and the experimental protocols used to elucidate these processes.

The Core Signaling Pathway: A Hijacking of Cellular Machinery

The primary mode of action for synthetic auxin herbicides is the subversion of the plant's natural auxin signaling pathway. This process is initiated by the perception of the herbicide by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which function as auxin co-receptors.[1]

The key steps are as follows:

-

Perception and Co-Receptor Complex Formation: Synthetic auxins, like IAA, bind to a pocket within the TIR1/AFB proteins. This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[2] This forms a ternary complex: TIR1/AFB-auxin-Aux/IAA.[1]

-

Ubiquitination: The formation of this complex is the crucial step for the subsequent degradation of the Aux/IAA repressor. TIR1/AFB proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-box).[3][4] This complex attaches multiple ubiquitin molecules to the Aux/IAA protein.[1]

-

Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then recognized and targeted for destruction by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins in the cell.[1]

-

De-repression of Gene Expression: In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors.[5] The degradation of Aux/IAA repressors liberates ARFs, allowing them to bind to auxin-responsive elements (AuxREs) in the promoters of target genes and activate their transcription.[2][5] This leads to a massive and uncontrolled expression of genes that are normally tightly regulated by auxin.[6]

The Downstream Cascade: Hormonal Crosstalk and Phytotoxicity

The herbicidal effects are not solely due to the deregulation of auxin-responsive genes. The massive transcriptional reprogramming initiates a cascade of downstream events, primarily involving the plant hormones ethylene (B1197577) and abscisic acid (ABA), which are critical drivers of the observed phytotoxicity.[7]

-

Ethylene Production: Synthetic auxins rapidly induce the expression of ACC synthase (ACS), a key enzyme in ethylene biosynthesis.[1] The resulting burst of ethylene production contributes to classic auxin overdose symptoms like epinasty (downward bending of leaves).[4]

-

Abscisic Acid (ABA) Accumulation: A critical component of the herbicidal action is the massive and rapid accumulation of ABA.[8] Synthetic auxins strongly upregulate the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a rate-limiting enzyme in the ABA biosynthesis pathway.[8][9] This ABA surge is a primary driver of senescence, tissue decay, and ultimately, plant death.[7][8]

Quantitative Analysis of Herbicide-Receptor Interactions

The efficacy and selectivity of different synthetic auxin herbicides are determined by their binding affinities for various TIR1/AFB-Aux/IAA co-receptor complexes. Different combinations of the 6 TIR1/AFB and 29 Aux/IAA proteins in Arabidopsis can form a multitude of co-receptors with distinct auxin-sensing properties.[7][10]

Table 1: Binding Affinities (Kd) of IAA for TIR1-Aux/IAA Co-receptor Complexes

| TIR1/AFB Member | Aux/IAA Partner | Ligand | Dissociation Constant (Kd) | Reference |

| TIR1 | IAA7 | IAA | 10 - 15 nM | [7] |

| TIR1 | IAA12 | IAA | 250 - 300 nM | [7] |

| TIR1 | IAA7 | IAA | 17.81 ± 7.81 nM | [11] |

| TIR1 | IAA1 | IAA | 17 - 45 nM | [11] |

| TIR1 | IAA3 | IAA | 17 - 45 nM | [11] |

| TIR1 | IAA28 | IAA | ~75 nM | [11] |

Table 2: Binding Kinetics of Auxin Herbicides to Arabidopsis TIR1, AFB5, and AFB2

| Receptor | Herbicide | Equilibrium Dissociation Constant (KD) (μM) | Reference |

| AtTIR1 | IAA | 0.28 | [12] |

| 2,4-D | 1.1 | [12] | |

| Dicamba | 46 | [12] | |

| Picloram | 36 | [12] | |

| Halauxifen | 2.5 | [12] | |

| AtAFB5 | IAA | 2.7 | [12] |

| 2,4-D | 12 | [12] | |

| Dicamba | 170 | [12] | |

| Picloram | 15 | [12] | |

| Halauxifen | 0.04 | [12] | |

| AtAFB2 | IAA | 0.53 | [12] |

| 2,4-D | 1.5 | [12] | |

| Dicamba | 55 | [12] | |

| Picloram | 40 | [12] | |

| Halauxifen | 13 | [12] |

Data presented are representative values from cited literature and may vary based on experimental conditions.

Experimental Protocols

The elucidation of the synthetic auxin mode of action has relied on a suite of molecular and biochemical techniques. Detailed methodologies for key experiments are provided below.

In Vitro Pull-Down Assay for TIR1-Aux/IAA Interaction

This assay is used to demonstrate the auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.

Methodology:

-

Protein Expression:

-

Binding Reaction:

-

Immobilize the purified GST-Aux/IAA protein on glutathione-sepharose beads.

-

Incubate the beads with the in vitro translated TIR1-myc protein in a suitable binding buffer.

-

Perform incubations in the presence of the synthetic auxin herbicide of interest or a mock control (e.g., ethanol).[13]

-

-

Washing and Elution:

-

Wash the beads several times with binding buffer to remove non-specific interactions.

-

Elute the bound proteins from the beads.

-

-

Detection:

-

Analyze the eluted proteins by SDS-PAGE and immunoblotting using an antibody against the TIR1/AFB tag (e.g., anti-myc).[13] An increased amount of TIR1-myc pulled down in the presence of the auxin indicates a positive interaction.

-

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful in vivo technique to study protein-protein interactions. It has been instrumental in confirming the auxin-dependent interaction between TIR1/AFBs and Aux/IAAs.

Methodology:

-

Vector Construction:

-

Clone the TIR1/AFB coding sequence into a "bait" vector, fusing it to a DNA-binding domain (DB-TIR1).

-

Clone the Aux/IAA coding sequence into a "prey" vector, fusing it to a transcriptional activation domain (AD-Aux/IAA).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

-

-

Interaction Assay:

-

Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine) to select for interaction.

-

Include various concentrations of the synthetic auxin herbicide in the growth medium.

-

-

Analysis:

-

Interaction between the bait and prey proteins reconstitutes a functional transcription factor, driving the expression of a reporter gene (e.g., HIS3, lacZ).

-

Yeast growth on the selective medium or the development of a blue color in the presence of X-gal (for lacZ reporter) indicates a positive interaction. The strength of the interaction can be quantified by measuring β-galactosidase activity.[14]

-

Transcriptome Analysis: RNA-Seq

RNA sequencing (RNA-Seq) provides a global view of the changes in gene expression following herbicide treatment.

Methodology:

-

Plant Treatment and Tissue Collection:

-

RNA Extraction and Library Preparation:

-

Extract total RNA using a suitable kit, ensuring high quality and integrity (RIN > 8).[5]

-

Prepare RNA-Seq libraries from the total RNA, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to the herbicide treatment.[9]

-

Conclusion

The mode of action of synthetic auxin herbicides is a complex process involving a well-defined primary signaling pathway and the interplay of multiple plant hormones. The core mechanism centers on the TIR1/AFB-mediated degradation of Aux/IAA repressors, leading to a massive deregulation of gene expression.[1] The subsequent induction of ethylene and, most critically, ABA biosynthesis, drives the physiological responses that result in plant death.[7][8] Understanding the quantitative aspects of herbicide-receptor interactions and the intricacies of the downstream signaling cascade is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The experimental protocols outlined herein provide a robust framework for the continued investigation of these vital agricultural tools.

References

- 1. Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 3. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Optimizing RNA-seq studies to investigate herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 12. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. academic.oup.com [academic.oup.com]

The Discovery and Synthesis of Florpyrauxifen-benzyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florpyrauxifen-benzyl, marketed under the trade name Rinskor™, is a novel synthetic auxin herbicide developed by Corteva Agriscience (formerly Dow AgroSciences).[1] It belongs to the arylpicolinate class of herbicides and is distinguished by its unique mode of action and high efficacy at low application rates.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mode of action, and biological evaluation of this compound-benzyl, tailored for professionals in the fields of agrochemical research and development.

This compound-benzyl offers a valuable tool for weed management, particularly in rice cultivation and aquatic environments.[4] Its distinct molecular interactions with the auxin signaling pathway provide an alternative mechanism of action to combat herbicide-resistant weeds.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound-benzyl is presented in Table 1. The data has been compiled from various regulatory and scientific sources.

| Property | Value | Reference(s) |

| IUPAC Name | benzyl (B1604629) 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | [5] |

| CAS Registry Number | 1390661-72-9 | [5] |

| Molecular Formula | C20H14Cl2F2N2O3 | [5] |

| Molecular Weight | 439.2 g/mol | [5] |

| Physical Form | Off-white to tan powder | |

| Melting Point | 137 °C | |

| Decomposition Temperature | 287 °C | |

| Vapor Pressure | 3.2 x 10⁻⁵ Pa at 20 °C | |

| Water Solubility | < 0.015 mg/L at 20 °C | |

| Octanol-Water Partition Coefficient (log Kow) | >5 | |

| Acute Oral Toxicity (LD50, rat) | >5000 mg/kg | |

| Acute Dermal Toxicity (LD50, rat) | >5000 mg/kg | |

| Acute Inhalation Toxicity (LC50, rat) | >5.23 mg/L |

Synthesis of this compound-benzyl

The synthesis of this compound-benzyl involves a multi-step process, with key steps being the amination and chlorination of a substituted picolinate (B1231196) precursor. The following is a generalized protocol based on patented synthetic routes.

Experimental Protocol: Synthesis of this compound-benzyl

Materials:

-

Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate

-

Anhydrous ammonia (B1221849)

-

Anhydrous HCl

-

Triethylamine (TEA)

-

Toluene

-

2-Ethyl-1-hexanol

-

Hexanes

-

Water

Procedure:

-

Amination:

-

A solution of benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate in a suitable solvent (e.g., 2-ethyl-1-hexanol) is charged into a pressure reactor.

-

The reactor is pressurized with anhydrous ammonia and heated. The reaction is monitored by HPLC until completion.

-

Upon completion, the excess ammonia is vented, and the crude solution is filtered to remove ammonium (B1175870) fluoride (B91410) byproduct. The resulting intermediate is benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. An in-pot yield of approximately 85% has been reported for this step.[6]

-

-

Chlorination:

-

The intermediate from the amination step is dissolved in a solvent such as toluene.

-

Triethylamine is added to the solution, which is then heated.

-

A chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), is added to the reaction mixture.

-

The reaction is stirred at an elevated temperature and monitored by HPLC.

-

-

Work-up and Isolation:

-

After the chlorination is complete, the reaction mixture is washed with water.

-

The organic layer is separated and the solvent is partially removed under vacuum.

-

An anti-solvent, such as 2-ethyl-1-hexanol, is added to precipitate the product.

-

The resulting slurry is cooled and filtered. The collected solid is washed with 2-ethyl-1-hexanol and then with hexanes.

-

The product, benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate (this compound-benzyl), is dried under vacuum. An isolated yield of 84% with 95.2% purity has been reported.[6]

-

Mode of Action and Signaling Pathway

This compound-benzyl is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[2] It disrupts plant growth by causing an overload of auxin signaling. The active form of the herbicide, this compound acid (formed by de-esterification in the plant), acts as a "molecular glue" between the TIR1/AFB family of auxin co-receptors and the Aux/IAA transcriptional repressor proteins.[2] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[2] The degradation of these repressors allows for the de-repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[7]

A key feature of this compound-benzyl is its preferential binding to the AFB5 co-receptor over the TIR1 co-receptor, which is the primary target for many other auxin herbicides like 2,4-D.[8] This differential binding affinity may contribute to its unique herbicidal activity and its effectiveness against weeds that have developed resistance to other auxin herbicides.

The downstream effects of ARF activation include the overproduction of ethylene (B1197577) and abscisic acid (ABA), leading to epinastic growth, senescence, and ultimately, plant death.[7]

Caption: this compound-benzyl signaling pathway.

Herbicidal Efficacy

This compound-benzyl demonstrates broad-spectrum control of various problematic weeds in rice and aquatic systems. Its efficacy is often quantified by the GR50 value, which is the dose of herbicide required to cause a 50% reduction in plant growth (fresh weight).

| Weed Species | Common Name | GR50 (g ai/ha) | Reference(s) |

| Echinochloa crus-galli | Barnyardgrass | 1.0 - 36.9 | [9] |

| Echinochloa oryzicola | Early watergrass | 4.54 - 29.66 | [10] |

| Aeschynomene indica | Indian jointvetch | 0.20 | [11] |

| Rice (Oryza sativa) cv. BRS Pampeira | Rice | 40.2 | [12] |

| Rice (Oryza sativa) cv. IRGA 424 RI | Rice | 120.7 | [12] |

Experimental Protocols for Biological Evaluation

Receptor Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a technique used to measure the binding affinity between molecules in real-time. This generalized protocol describes how the binding of this compound (the active acid form) to the AFB5 receptor can be assessed.

Materials:

-

Purified recombinant TIR1/AFB-ASK1 protein complexes (e.g., AtTIR1, AtAFB5)

-

Biotinylated peptides corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7)

-

SPR instrument and sensor chips (e.g., streptavidin-coated)

-

This compound solutions at various concentrations

-

Running buffer

Procedure:

-

Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.

-

Binding Analysis:

-

Inject a solution containing the purified TIR1/AFB-ASK1 complex and a specific concentration of this compound over the sensor chip surface.

-

Monitor the change in the SPR signal, which corresponds to the binding of the receptor complex to the immobilized peptide in the presence of the herbicide.

-

Regenerate the sensor chip surface between injections.

-

-

Data Analysis:

-

Fit the binding data to a suitable model to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd = kd/ka), which is a measure of binding affinity (a lower Kd indicates higher affinity).

-

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the changes in the expression of specific genes in response to herbicide treatment.

Materials:

-

Plant tissue (e.g., from a susceptible weed species) treated with this compound-benzyl and a control group.

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green master mix)

-

Primers for target genes (e.g., genes involved in the auxin response, such as specific ARFs or GH3s) and reference genes (for normalization).

Procedure:

-

Plant Treatment and Sample Collection: Treat plants with a defined concentration of this compound-benzyl. Collect tissue samples at various time points after treatment and immediately freeze in liquid nitrogen.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA.

-

-

qPCR:

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct values of the reference genes.

-

Calculate the relative fold change in gene expression in the herbicide-treated samples compared to the control samples using a method such as the 2-ΔΔCt method.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel herbicide like this compound-benzyl.

Caption: General experimental workflow for herbicide discovery and development.

Conclusion

This compound-benzyl represents a significant advancement in synthetic auxin herbicide technology. Its novel structure and preferential binding to the AFB5 co-receptor provide a distinct mode of action that is effective against a broad spectrum of weeds, including those resistant to other herbicides. The information presented in this technical guide, including the synthesis outline, mode of action, efficacy data, and experimental protocols, serves as a valuable resource for researchers and professionals in the agrochemical industry. Further research into the structure-activity relationships of the arylpicolinate class and the molecular details of its interaction with the auxin signaling pathway will continue to drive the development of next-generation weed management solutions.

References

- 1. Degradation of a New Herbicide this compound-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluoridealert.org [fluoridealert.org]

- 3. cgspace.cgiar.org [cgspace.cgiar.org]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. This compound-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Environmental Degradation Products and Metabolites of Florpyrauxifen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florpyrauxifen-benzyl is a synthetic auxin herbicide used for post-emergence control of broadleaf weeds in aquatic and terrestrial systems. Understanding its environmental fate, including the formation and behavior of its degradation products and metabolites, is critical for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental degradation pathways of this compound-benzyl, detailed quantitative data on its metabolites, and the experimental protocols used to derive this information.

Degradation Pathways of this compound-benzyl

This compound-benzyl degrades in the environment through a combination of microbial metabolism, hydrolysis, and photolysis. The primary degradation pathways involve the transformation of the parent ester into its active acidic form and subsequent modifications to the molecule.

The main degradation products and metabolites identified in environmental matrices are:

-

This compound (XDE-848 acid): The primary and biologically active metabolite, formed by the hydrolysis of the benzyl (B1604629) ester group of the parent compound.

-

XDE-848 benzyl hydroxy: A metabolite formed through the hydroxylation of the benzyl group.

-

XDE-848 hydroxy acid: A further degradation product resulting from the hydrolysis of XDE-848 benzyl hydroxy.

-

Des-chloro this compound-benzyl: A photolysis product formed by the removal of a chlorine atom from the pyridine (B92270) ring of the parent molecule.

-

Des-chloro this compound (des-chloro XDE-848 acid): A subsequent degradation product of des-chloro this compound-benzyl.

The following diagrams illustrate the key degradation pathways of this compound-benzyl in soil and aquatic environments.

Ecotoxicological Profile of Florpyrauxifen-benzyl: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Florpyrauxifen-benzyl, the active ingredient in herbicides such as Rinskor™ active, is a synthetic auxin herbicide belonging to the arylpicolinate chemical family. It is utilized for the control of a variety of aquatic weeds. Its mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and subsequent death in susceptible plant species. While effective for its intended purpose, its potential impact on non-target aquatic plants is a critical area of ecotoxicological assessment. This technical guide provides an in-depth overview of the ecotoxicological effects of this compound-benzyl on non-target aquatic flora, summarizing key toxicity data, detailing experimental methodologies, and illustrating the relevant biological pathways.

Mode of Action: Synthetic Auxin Pathway

This compound-benzyl is a systemic herbicide that is absorbed by the leaves and shoots of plants.[1] As a synthetic auxin, it disrupts several growth processes in susceptible plants by over-stimulating specific auxin-regulated genes.[2] This leads to symptoms such as twisted leaves, stem elongation, and tissue fragility, with plant death typically occurring within two to three weeks.[1][3]

Notably, this compound-benzyl exhibits a distinct molecular interaction with auxin receptors compared to other auxin herbicides. It shows a high binding affinity for the F-Box (AFB) 5 IAA coreceptor, while having a lower affinity for the TIR1 receptor.[4][5] This differential binding is a key aspect of its herbicidal activity.

Ecotoxicological Data on Non-Target Aquatic Plants

The toxicity of this compound-benzyl to non-target aquatic plants varies significantly among species. Dicotyledonous plants are generally more sensitive than monocotyledonous plants. The following tables summarize the available quantitative data from various ecotoxicological studies. Endpoints such as the No Observed Adverse Effect Concentration (NOAEC) and the Effective Concentration causing a 50% effect (EC50) are presented.

Table 1: Toxicity of this compound-benzyl to Submerged and Floating Aquatic Plants

| Species | Type | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Myriophyllum spicatum (Eurasian watermilfoil) | Submerged Dicot | EC50 (Biomass) | 0.11 | 14 days | [6] |

| Myriophyllum spicatum (Eurasian watermilfoil) | Submerged Dicot | NOAEC | 0.0048 | - | [7] |

| Myriophyllum triphyllum | Submerged Dicot | EC50 (Dry Weight) | 1.2 | 21 days | [8][9] |

| Ceratophyllum demersum (Coontail) | Submerged Dicot | - | Susceptible | - | [1] |

| Lagarosiphon major | Submerged Monocot | EC50 (Dry Weight) | 35.4 | 21 days | [8][9] |

| Elodea canadensis | Submerged Monocot | EC50 (Dry Weight) | >107.86 | 21 days | [8][9] |

| Egeria densa | Submerged Monocot | EC50 | Not Achieved | 21 days | [8][9] |

| Lemna gibba (Duckweed) | Floating Monocot | IC50 | ng/L to µg/L range | 7 days | [10] |

| Lemna gibba (Duckweed) | Floating Monocot | EbC50 (Biomass) | >46.1 | 7 days | [11] |

| Eichhornia crassipes (Water Hyacinth) | Floating Monocot | Biomass Reduction | 90-100% | 5 weeks | [3][12] |

Table 2: Effective Concentrations of this compound-benzyl for Eichhornia crassipes Control

| Application Rate (g a.i./ha) | Formulation | Biomass Reduction (%) | Time After Treatment | Reference |

| 14.8 | SC and EC | 90-100% (some recovery observed at the lowest rate) | 5 weeks | [3][12] |

| 29.5 | SC and EC | 90-100% | 5 weeks | [3][12] |

| 58.9 | SC and EC | 90-100% | 5 weeks | [3][12] |

| 15 | - | >75% (100% at 42 DAA) | 42 days | [2] |

| 5 | - | 72.97% | 42 days | [2] |

Experimental Protocols

The ecotoxicological data presented above were generated using standardized laboratory and mesocosm experimental designs. The following sections provide an overview of the typical methodologies employed in these studies, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

Aquatic Macrophyte Toxicity Tests (General Workflow)

Protocol for Myriophyllum spicatum Toxicity Test (based on OECD 238)

-

Test Organism: Myriophyllum spicatum, cultured axenically.

-

Test Type: Sediment-free, static or semi-static renewal.[13]

-

Test Vessels: Glass test tubes or beakers.

-

Culture Medium: Modified Andrews' Medium or similar.[9]

-

Plant Material: Apical shoots of approximately 2.5 cm in length.[9]

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Replicates: Minimum of three replicates per concentration.

-

Environmental Conditions:

-

Endpoints Measured: Total shoot length, fresh weight, and dry weight. Sublethal effects such as chlorosis and necrosis are also recorded.[7]

-

Data Analysis: Determination of ECx values (e.g., EC50) and NOAEC for the measured endpoints.

Protocol for Lemna spp. Growth Inhibition Test (based on OECD 221)

-

Test Organism: Lemna gibba or Lemna minor, from an exponentially growing culture.[12]

-

Test Type: Static, semi-static, or flow-through.[12]

-

Test Duration: 7 days.[12]

-

Test Vessels: Glass beakers or flasks.

-

Culture Medium: Steinberg medium, SIS medium, or AAP 20X medium are commonly used.[14]

-

Plant Material: Colonies consisting of 2-4 fronds are used to initiate the test.

-

Test Concentrations: At least five concentrations in a geometric series, plus a control.[12]

-

Replicates: At least three replicates per treatment.

-

Environmental Conditions:

-

Temperature: 24 ± 2 °C.

-

Light: Continuous illumination with an intensity of 80-120 µE/m²/s.

-

pH: Maintained within a stable range, typically around 7.5.

-

-

Endpoints Measured: Primary endpoint is the number of fronds. Secondary endpoints include total frond area, dry weight, or fresh weight.[12]

-

Data Analysis: Calculation of the average specific growth rate and yield to determine ECx values and the NOEC.[8]

Protocol for Eichhornia crassipes Mesocosm Study

-

Test System: Outdoor or greenhouse mesocosms (e.g., large tanks or tubs).[15]

-

Test Organism: Healthy, uniform-sized Eichhornia crassipes plants.

-

Experimental Design: Randomized block design with multiple replicates per treatment.[16]

-

Treatments: Various application rates of this compound-benzyl formulations (e.g., suspension concentrate - SC, emulsifiable concentrate - EC) and a non-treated control.[3][12][16]

-

Application: Foliar application using a sprayer to simulate field conditions.[15]

-

Endpoints Measured: Visual assessment of injury over time and final plant biomass (fresh or dry weight) at the end of the study.[2][3]

-

Data Analysis: Comparison of biomass reduction in treated groups relative to the control group.

Conclusion

This compound-benzyl is a potent herbicide against many invasive aquatic plant species. However, its use necessitates a thorough understanding of its potential effects on non-target aquatic flora. The data indicate a wide range of sensitivity among different aquatic plant species, with some, like Myriophyllum spicatum, being highly susceptible, while others, such as Egeria densa, are more tolerant. The provided experimental protocols, based on international standards, offer a framework for conducting further research to refine our understanding of the ecotoxicological profile of this herbicide. This knowledge is essential for developing effective and environmentally responsible aquatic weed management strategies.

References

- 1. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Absorption and translocation of this compound-benzyl in ten aquatic plant species | Weed Science | Cambridge Core [cambridge.org]

- 7. OECD 238: Sediment-free Myriophyllum spicatum toxicity test | ibacon GmbH [ibacon.com]

- 8. oecd.org [oecd.org]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 12. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 13. OECD 238 - Myriophyllum spicatum toxicity test - Situ Biosciences [situbiosciences.com]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. bioone.org [bioone.org]

- 16. researchgate.net [researchgate.net]

Unveiling the Genotoxic and Hepatotoxic Profile of Florpyrauxifen-benzyl in Fish: A Technical Guide

For Immediate Release

A recent pioneering study has brought to light potential genotoxic and hepatotoxic effects of the herbicide Florpyrauxifen-benzyl (FPX) in fish, challenging previous assessments that suggested low aquatic toxicity. This technical guide provides an in-depth analysis of these findings for researchers, scientists, and drug development professionals, presenting key data, experimental protocols, and a proposed mechanism of action.

Executive Summary

This compound-benzyl is a synthetic auxin herbicide widely used for controlling broadleaf weeds in aquatic environments. While regulatory bodies have generally classified it as practically non-toxic to fish based on acute and chronic toxicity studies, a 2025 study by Nabet et al. on Nile tilapia (Oreochromis niloticus) has provided the first evidence of sublethal genotoxic and hepatotoxic effects.[1][2][3][4] This guide will synthesize the findings of this pivotal study, offering a comprehensive overview of the experimental design, quantitative results, and the potential biochemical pathways involved.

Regulatory Context and Previous Toxicity Assessments

Prior to the recent findings, the consensus from environmental protection agencies was that this compound-benzyl posed a low risk to aquatic fauna. For instance, the U.S. Environmental Protection Agency (EPA) concluded that the herbicide is practically non-toxic to fish, with no observed acute or chronic toxicity at recommended application rates.[5] Studies indicated that while the compound can bioaccumulate temporarily at high concentrations, it is rapidly metabolized and depurated within 1-3 days.[6][7] These assessments, however, did not specifically investigate the endpoints of genotoxicity and hepatotoxicity at a molecular level.

In-Depth Analysis of Genotoxic and Hepatotoxic Effects in Nile Tilapia (Oreochromis niloticus)

The study by Nabet et al. (2025) provides the core data for understanding the genotoxic and hepatotoxic potential of this compound-benzyl in fish. The researchers exposed juvenile Nile tilapia to sublethal concentrations of the herbicide and observed significant alterations in biomarkers related to oxidative stress, DNA damage, and liver function.

Experimental Design and Protocols

The following section details the methodologies employed in the Nabet et al. (2025) study, providing a replicable framework for further research.

Experimental Workflow

-

Test Organism: Juvenile male Nile tilapia (Oreochromis niloticus) were selected for the study.[6]

-

Acclimation: Fish were acclimated to laboratory conditions for two weeks prior to the experiment.[6]

-

Herbicide Formulation: A commercial formulation of this compound-benzyl (Divixton 2.5% EC) was used.[1]

-

Exposure Concentrations: Fish were exposed to two sublethal concentrations of this compound-benzyl: 0.27 ppm and 0.54 ppm, along with a control group (0 ppm).[3]

-

Exposure Duration: The exposure period was 15 days, with samples taken at 7 and 15 days.[3]

-

Genotoxicity Assessment:

-

Micronucleus (MN) Test: Blood smears were prepared and stained to quantify the frequency of micronuclei in erythrocytes, an indicator of chromosomal damage.[2]

-

Erythrocytic Nuclear Abnormalities (ENA): The frequency of various nuclear abnormalities in red blood cells was assessed as a further measure of genotoxicity.[2]

-

-

Hepatotoxicity Assessment:

-

Oxidative Stress Biomarkers: The levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), along with reduced glutathione (B108866) (GSH) levels, were measured in liver tissue.[3]

-

Histopathology: Liver tissues were processed for histological examination to identify any pathological changes.[2]

-

Quantitative Data on Genotoxic and Hepatotoxic Effects

The following tables summarize the key quantitative findings from the Nabet et al. (2025) study.

Table 1: Genotoxicity Biomarkers in Nile Tilapia Exposed to this compound-benzyl

| Exposure Duration | Treatment Group (ppm) | Micronucleus Frequency (%) (Increase vs. Control) | Erythrocytic Nuclear Abnormalities (%) (Increase vs. Control) |

| 7 Days | 0.27 | 457.1% | 236.4% |

| 0.54 | 92.86% | 143.9% | |

| 15 Days | 0.27 | 412.5% | Not Reported |

| 0.54 | 93.8% | Not Reported | |

| [Data sourced from Nabet et al. (2025)][3] |

Table 2: Hepatotoxicity Biomarkers in Nile Tilapia Exposed to this compound-benzyl

| Exposure Duration | Treatment Group (ppm) | MDA Level (Increase vs. Control) | GSH Level (Decrease vs. Control) | SOD Activity (Decrease vs. Control) | CAT Activity (Decrease vs. Control) |

| 7 Days | 0.27 | 65.1% | 34.6% | 33.8% | 31.26% |

| 0.54 | 25.4% | ~9% (non-significant) | 14.8% | ~6.2% (non-significant) | |

| 15 Days | 0.27 | 72.8% | 41.2% | 47.8% | 46.5% |

| 0.54 | 27.9% | 15.4% | 19.8% | 16.1% | |

| [Data sourced from Nabet et al. (2025)][3] |

Proposed Signaling Pathway of this compound-benzyl Toxicity

Based on the biomarker data, a proposed signaling pathway for this compound-benzyl-induced toxicity in fish involves the induction of oxidative stress, leading to cellular damage and genotoxicity.

Proposed Toxicity Pathway

The data suggests that this compound-benzyl exposure leads to an overproduction of reactive oxygen species (ROS).[1][2] This overwhelms the fish's natural antioxidant defense mechanisms, evidenced by the decrease in GSH, SOD, and CAT levels.[3] The resulting oxidative stress causes damage to cellular components, including lipids (lipid peroxidation, indicated by increased MDA) and DNA.[1][3] The DNA damage manifests as genotoxicity, observed through the formation of micronuclei and other nuclear abnormalities.[2] Concurrently, the oxidative damage to liver cells results in the observed histopathological changes and overall hepatotoxicity.[2]

Conclusion and Future Directions

The findings of Nabet et al. (2025) represent a significant advancement in the understanding of the sublethal effects of this compound-benzyl in aquatic ecosystems. The study highlights the importance of assessing a broader range of toxicological endpoints beyond acute and chronic mortality to fully characterize the environmental risk of pesticides.

Future research should aim to:

-

Validate these findings in other fish species.

-

Investigate the dose-response relationship in greater detail.

-

Explore the potential for transgenerational effects of this compound-benzyl-induced genotoxicity.

-

Elucidate the specific molecular mechanisms underlying the induction of oxidative stress.

This technical guide provides a foundational understanding of the current knowledge on the genotoxic and hepatotoxic effects of this compound-benzyl in fish. It is intended to serve as a valuable resource for the scientific community in designing future studies and for regulatory agencies in re-evaluating the environmental safety of this widely used herbicide.

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. outside.vermont.gov [outside.vermont.gov]

- 5. The induced hepatotoxicity and genotoxicity in Oreochromis niloticus exposed to a newly released this compound-benzyl herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The induced hepatotoxicity and genotoxicity in Oreochromis niloticus exposed to a newly released this compound-benzyl herbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Florpyrauxifen's Binding Affinity for Auxin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of florpyrauxifen, a synthetic auxin herbicide, for its target auxin receptors. It delves into the quantitative binding data, detailed experimental protocols for affinity determination, and the associated molecular signaling pathways.

Core Findings: High and Selective Affinity for AFB5

This compound operates by mimicking the natural plant hormone auxin, indole-3-acetic acid (IAA).[1] Its herbicidal activity is initiated by binding to the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) family of auxin receptors.[2][3] A key characteristic of this compound is its exceptionally high and preferential binding affinity for the AFB5 auxin receptor.[4][5][6][7] This distinguishes it from many other synthetic auxin herbicides, such as 2,4-D, which often show a preference for the TIR1 receptor.[4][5]

Quantitative Binding Affinity Data

The binding affinity of this compound and other auxinic compounds to various auxin receptors is typically quantified by the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity between a ligand and its receptor.[8] The following table summarizes the KD values for this compound and other key auxins with Arabidopsis TIR1, AFB2, and AFB5 receptors, as determined by surface plasmon resonance (SPR).

| Auxin/Herbicide | Receptor | Average KD (µM) |

| This compound | TIR1 | >50 |

| AFB2 | >50 | |

| AFB5 | 0.023 | |

| Halauxifen | TIR1 | 1.1 |

| AFB2 | 1.8 | |

| AFB5 | 0.012 | |

| IAA (natural auxin) | TIR1 | 0.13 |

| AFB2 | 0.52 | |

| AFB5 | 0.49 | |

| 2,4-D | TIR1 | 2.9 |

| AFB2 | 3.4 | |

| AFB5 | 2.1 | |

| Picloram | TIR1 | 16 |

| AFB2 | 20 | |

| AFB5 | 7.9 | |

| Dicamba | TIR1 | >50 |

| AFB2 | >50 | |

| AFB5 | >50 |

Table 1. Binding kinetics of this compound and other auxins to Arabidopsis TIR1, AFB5, and AFB2 receptors. Data sourced from Walsh et al., 2021.[2]

The data clearly illustrates that this compound exhibits a significantly stronger binding to AFB5 compared to TIR1 and AFB2, with KD values in the nanomolar range for AFB5, while showing minimal binding to TIR1 and AFB2 at concentrations up to 50 µM.[2] This high affinity for AFB5 is conferred by both faster association and slower dissociation rates.[2]

Experimental Protocols: Measuring Binding Affinity

The primary method for determining the binding kinetics of auxins to their receptors is Surface Plasmon Resonance (SPR).[2][9] SPR is a label-free technique that allows for the real-time measurement of molecular interactions.[10]

Surface Plasmon Resonance (SPR) Assay Protocol

This protocol outlines the key steps for an SPR-based assay to measure the binding of this compound to TIR1/AFB-ASK1 complexes.

1. Protein and Peptide Preparation:

-

Purify the Arabidopsis thaliana TIR1, AFB2, and AFB5 proteins as complexes with ASK1 (Arabidopsis SKP1-like 1).

-

Synthesize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., AtAux/IAA7). The degron peptide is the specific region of the Aux/IAA protein that is recognized by the TIR1/AFB receptor.

2. Sensor Chip Preparation:

-

Use a streptavidin-coated SPR sensor chip.

-

Immobilize the biotinylated AtAux/IAA7 degron peptide onto the surface of the sensor chip. The high affinity of streptavidin for biotin (B1667282) ensures stable immobilization.

3. Binding Assay:

-

Prepare a solution containing a fixed concentration of the purified TIR1/AFB-ASK1 protein complex.

-

Prepare a series of solutions with varying concentrations of the auxin analogue to be tested (e.g., this compound).

-

Inject the mixture of the TIR1/AFB protein and the auxin analogue over the sensor chip surface where the Aux/IAA peptide is immobilized.

-

The binding of the auxin to the receptor protein induces a conformational change that promotes the binding of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide.

-

This binding event causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument and recorded as a response in a sensorgram.

4. Data Analysis:

-

The sensorgram provides real-time data on the association and dissociation of the complex.

-

Perform kinetic analysis of the binding data, for example, using single-cycle kinetics.

-

Fit the data to a suitable binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing Molecular Interactions and Workflows

Canonical Auxin Signaling Pathway

The binding of this compound to the TIR1/AFB receptor initiates a signaling cascade that leads to changes in gene expression and ultimately, plant death in susceptible species.[1] The following diagram illustrates this canonical pathway.

References

- 1. This compound | 943832-81-3 | TMB83281 | Biosynth [biosynth.com]

- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of this compound-benzyl on Herbicide-Resistant and Herbicide-Susceptible Barnyardgrass Accessions | Weed Technology | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Corn tolerance to this compound-benzyl rates and its mixture with atrazine and mesotrione [frontiersin.org]

- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 9. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

Bioaccumulation Potential of Florpyrauxifen-benzyl in Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioaccumulation potential of the herbicide florpyrauxifen-benzyl in aquatic organisms. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of experimental workflows and metabolic pathways to support environmental risk assessment and further research.

Quantitative Bioaccumulation Data

This compound-benzyl has a low potential for bioaccumulation in aquatic organisms. Studies have demonstrated that while the substance can be taken up from the water, it is rapidly metabolized and eliminated. The following table summarizes the key quantitative data from a bioconcentration study conducted on Bluegill Sunfish (Lepomis macrochirus), which is a representative freshwater fish species.

| Parameter | Value | Species | Tissue | Source |

| Bioconcentration Factor (BCF) | 326 L/kg | Lepomis macrochirus (Bluegill Sunfish) | Whole Body | [1] |

| Depuration Time | 1-3 days | Fish, Clam, Crayfish, Catfish | Not Specified | [2] |

It is important to note that residue studies in other aquatic organisms, including clam, crayfish, and catfish, have also indicated that this compound-benzyl is rapidly depurated and/or metabolized within 1 to 3 days, further supporting the low bioaccumulation potential.[2]

Experimental Protocols: Bioaccumulation Study in Fish

The primary study assessing the bioaccumulation of this compound-benzyl in fish was a bioconcentration and metabolism study using the Bluegill Sunfish (Lepomis macrochirus). The experimental design was based on the principles of the OECD Guideline for Testing of Chemicals, No. 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure."

Objective: To determine the bioconcentration factor (BCF) and to investigate the metabolism of ¹⁴C-labeled this compound-benzyl in Bluegill Sunfish.

Test Organism: Bluegill Sunfish (Lepomis macrochirus) were chosen as a representative freshwater fish species.

Test Substance: ¹⁴C-radiolabeled this compound-benzyl was used to facilitate the tracking and quantification of the substance and its metabolites within the fish tissues and water.

Experimental Phases: The study consisted of two phases:

-

Uptake Phase: Fish were exposed to a constant, sublethal concentration of ¹⁴C-florpyrauxifen-benzyl in a flow-through aquatic system. The exposure duration was sufficient to allow the concentration of the test substance in the fish to reach a steady state with the concentration in the water.

-

Depuration Phase: Following the uptake phase, the fish were transferred to a clean, flowing water system free of the test substance. The rate of elimination of the substance from the fish was monitored over time.

Key Experimental Parameters:

-

Exposure Concentrations: At least two nominal concentrations of this compound-benzyl were used, along with a control group.

-

Water Quality: Parameters such as temperature, pH, and dissolved oxygen were maintained within a narrow, physiologically appropriate range for the test species throughout the experiment.

-

Sampling: Water and fish tissue samples were collected at regular intervals during both the uptake and depuration phases.

-

Analytical Method: The concentrations of ¹⁴C-florpyrauxifen-benzyl and its metabolites in water and fish tissue were determined using liquid scintillation counting (LSC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).